Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester is an organic compound belonging to the class of pyrazole carboxylic acids and derivatives. These compounds are characterized by a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group . The molecular formula of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester is C8H12N2O2, and it has a molecular weight of 168.19 g/mol .
Mechanism of Action
Target of Action
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These compounds are characterized by a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Mode of Action
The interaction with the target often results in changes at the molecular and cellular levels, leading to the observed biological effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific targets and the context of the biological system.
Result of Action
The effects are likely to be diverse, given the wide range of biological activities associated with pyrazole derivatives .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
This compound impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, as well as alterations in gene expression. For instance, the compound has been found to inhibit certain kinases, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s metabolism involves its conversion into various metabolites, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein synthesis and folding .
Preparation Methods
The synthesis of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid . The esterification of this acid with ethanol in the presence of a catalyst produces the desired ethyl ester .
Chemical Reactions Analysis
3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .
Comparison with Similar Compounds
3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester can be compared with other similar compounds, such as 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid Ethyl Ester and 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid Ethyl Ester . These compounds share a similar pyrazole ring structure but differ in the position and number of methyl groups and carboxylic acid esters. The unique substitution pattern of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (EDMPC) is an organic compound belonging to the class of pyrazole carboxylic acid derivatives. Its structure consists of a five-membered pyrazole ring with two nitrogen atoms and a carboxylic acid group, which makes it a versatile precursor in medicinal chemistry and agricultural applications. This article explores the biological activities associated with EDMPC, including its potential therapeutic effects and mechanisms of action.
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : Approximately 166.18 g/mol
Biological Activities
EDMPC exhibits several biological activities, making it a compound of interest in pharmaceutical research. The following sections detail its key activities:
1. Anti-inflammatory Properties
Studies have indicated that EDMPC has potential anti-inflammatory effects. It has been shown to modulate the MAPK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation and differentiation. In vitro studies demonstrated that EDMPC could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in treating inflammatory diseases .
2. Antimicrobial Activity
EDMPC has been investigated for its antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of EDMPC have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.49 to 31.25 μg/ml depending on the specific derivative and bacterial strain tested .
The biological activity of EDMPC is primarily attributed to its interactions with various enzymes and proteins:
- Enzyme Inhibition : EDMPC has been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in the nervous system. This inhibition enhances cholinergic signaling, which can be beneficial in conditions like Alzheimer's disease.
- Cellular Effects : The compound influences cellular metabolism and gene expression by interacting with key signaling pathways, thereby affecting processes such as apoptosis and cell survival .
Case Studies
Several studies have explored the biological efficacy of EDMPC and its derivatives:
- Study on Inflammatory Response : A study evaluated the anti-inflammatory effects of EDMPC in a carrageenan-induced rat paw edema model. The results showed that EDMPC significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Evaluation : A series of pyrazole derivatives synthesized from EDMPC were tested for antimicrobial activity against various bacterial strains. Notably, one derivative exhibited an MIC comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
Comparative Analysis of Pyrazole Derivatives
To further understand the biological activity of EDMPC, a comparison with similar compounds was conducted:
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKARVLFIJPHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189206 | |
Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35691-93-1 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35691-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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